Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester
Description
Its structure features a 3,5-dimethoxybenzyl group attached to the central carbon of propanedioic acid (malonic acid), with both carboxylic acid groups esterified as diethyl esters. This compound is structurally related to diethyl malonate (DEM, CAS 105-53-3) but includes aromatic methoxy substituents that confer distinct physicochemical and functional properties .
Key characteristics inferred from analogous compounds (e.g., ):
- Molecular formula: Likely C₁₇H₂₄O₆ (based on similar compounds like the 2,5-dimethoxy analog, C₁₆H₂₂O₆, with an additional methyl group).
- Molecular weight: ~310–330 g/mol (comparable to the 2,5-dimethoxy analog at 310.347 g/mol).
- LogP: Estimated ~2.8–3.2 (methoxy groups increase polarity, but the benzyl moiety enhances hydrophobicity) .
Properties
CAS No. |
5859-68-7 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
diethyl 2-[(3,5-dimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C16H22O6/c1-5-21-15(17)14(16(18)22-6-2)9-11-7-12(19-3)10-13(8-11)20-4/h7-8,10,14H,5-6,9H2,1-4H3 |
InChI Key |
PXYDKAMFFSSXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC(=C1)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Sodium ethoxide generates the malonate enolate, which attacks the electrophilic carbon of the benzyl halide. The reaction typically proceeds in anhydrous ethanol under reflux (78–82°C) for 3–6 hours. Key variables include the molar ratio of diethyl malonate to sodium ethoxide (1:1–1:1.2) and the benzyl halide (1:1.5–1:2.5). A study optimizing similar alkylations reported a yield of 70.6% under conditions of 1:1.1 (malonate:sodium) and 1:2.1 (malonate:alkylating agent).
Limitations and Modifications
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) offers a solvent-efficient alternative, enabling reactions under milder conditions. This method employs potassium carbonate as a base and tetrabutylammonium bromide (TBAB) as a catalyst.
Reaction Setup and Optimization
In a typical procedure, diethyl malonate, 1-(bromomethyl)-3,5-dimethoxybenzene, and K₂CO₃ are suspended in toluene. TBAB (0.5–1 mol%) is introduced after 50–80% conversion of the malonate to prevent catalyst deactivation. The reaction proceeds at 90–120°C, with water removal via azeotropic distillation. A patent documented >98% conversion for analogous substrates using this approach.
Advantages Over Classical Methods
PTC minimizes side reactions such as hydrolysis and eliminates the need for anhydrous conditions. However, product isolation requires careful distillation to recover solvents like dimethylformamide (DMF) or toluene.
Metallic Sodium-Mediated Alkylation
Metallic sodium in ethanol provides a highly reactive medium for enolate formation, bypassing the need for pre-formed alkoxide bases. This method, adapted from Warne’s procedure, involves direct reaction of sodium with diethyl malonate in ethanol, followed by alkylation.
Procedure and Yield
A solution of metallic sodium (1.1 eq) and diethyl malonate in dry ethanol is stirred for 15–30 minutes before adding the benzyl halide. Refluxing for 1.5–3 hours affords the alkylated product, which crystallizes upon cooling. For a 3,5-dimethylbenzyl analogue, this method achieved 75% yield after recrystallization.
Comparative Analysis of Preparation Methods
Table 1 summarizes the critical parameters of each method:
*Conversion rate; isolated yield depends on workup.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemical Synthesis
Malonic Ester Synthesis
One of the primary applications of propanedioic acid diethyl ester is in the malonic ester synthesis process. This involves the formation of carbanions that can be alkylated to produce substituted acetic acids. The versatility of this reaction allows for the creation of various organic compounds, including pharmaceuticals and agrochemicals .
Claisen Condensation
The compound also participates in Claisen condensation reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This reaction can lead to the production of complex molecules with significant biological activity .
Pharmaceutical Applications
Propanedioic acid derivatives are integral in synthesizing several medicinal compounds. Notable examples include:
- Vigabatrin : Used for treating epilepsy.
- Phenylbutazone : An anti-inflammatory medication.
- Nalidixic Acid : An antibiotic used to treat urinary tract infections.
- Rebamipide : Used for gastric mucosal protection .
These compounds demonstrate the importance of propanedioic acid derivatives in drug development and therapeutic applications.
Biological Studies
Metabolic Tracing
Propanedioic acid diethyl ester can be utilized as a labeled compound in metabolic studies. Its incorporation into metabolic pathways allows researchers to trace biochemical processes and understand metabolic mechanisms better. This application is particularly useful in pharmacokinetics, where understanding the absorption and distribution of drugs is crucial.
Industrial Applications
The compound is employed in the synthesis of specialty chemicals used across various industries. Its ability to form diverse chemical structures makes it valuable in creating agrochemicals and other industrial products .
Case Study 1: Synthesis of Amino Acids
A study demonstrated that diethyl malonate can be transformed into diethyl aminomalonate through catalytic hydrogenolysis, which serves as a precursor for amino acid synthesis. This transformation showcases the compound's utility in producing biologically relevant molecules .
Case Study 2: Environmental Safety
Research conducted on the environmental impact of propanedioic acid diethyl ester indicated that it has low toxicity levels, making it suitable for use in consumer products without significant health risks. Studies showed that its degradation products are also non-toxic, highlighting its potential for safe applications in various fields .
Analytical Techniques
HPLC Analysis
Propanedioic acid diethyl ester can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and identification of the compound from mixtures, facilitating quality control and purity assessment in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify biological molecules. It can also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related esters is summarized below:
Physicochemical Properties
- Polarity: Methoxy groups in the 3,5-dimethoxy derivative increase polarity compared to DEM, but less so than hydroxylated analogs (e.g., phenolic esters in ).
- Solubility: Substituted esters (e.g., 3,5-dimethoxy) are less water-soluble than DEM due to larger hydrophobic moieties but remain soluble in organic solvents like ethanol or ethyl acetate .
Biological Activity
Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester, commonly known as diethyl 3,5-dimethoxybenzylmalonate, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, focusing on its potential therapeutic applications, toxicity profiles, and mechanisms of action.
- Molecular Formula: C16H22O6
- Molecular Weight: 310.346 g/mol
- CAS Registry Number: 40445870
This compound is characterized by the presence of two ethyl ester groups and a 3,5-dimethoxyphenyl moiety, which influences its solubility and reactivity.
1. Toxicity Profile
Research indicates that diethyl malonate derivatives exhibit low acute toxicity. For instance, studies have shown that the oral LD50 in rats exceeds 2000 mg/kg body weight, indicating a low risk of acute toxicity through ingestion . Dermal exposure also suggests minimal irritation potential; diethyl malonate was not irritating to rabbit skin and showed no significant sensitization effects in standard tests .
2. Metabolic Pathways
The metabolism of diethyl malonate typically involves hydrolysis to yield malonic acid and corresponding alcohols. This metabolic pathway is significant as it may influence the compound's biological activity and toxicity . The compound is absorbed through mucous membranes and exhibits variable absorption rates depending on the species and experimental conditions .
Case Studies
- Study on Hepatotoxicity : A repeated dose study in rats indicated reversible liver hypertrophy at high doses (1000 mg/kg bw/day), suggesting some degree of liver metabolism induction rather than systemic toxicity. The NOAEL (No Observed Adverse Effect Level) was determined to be 300 mg/kg bw/day for parental toxicity .
- Genotoxicity Tests : Both diethyl malonate and its derivatives have been evaluated for mutagenic potential using the Ames test. Results indicated no mutagenic effects under both metabolic activation conditions and non-activated conditions .
Data Table: Summary of Biological Activity
| Parameter | Finding |
|---|---|
| Oral LD50 (Rats) | >2000 mg/kg bw |
| Dermal LD50 (Rabbits) | >16960 mg/kg bw |
| Hepatotoxicity NOAEL | 300 mg/kg bw/day |
| Genotoxicity | Not mutagenic in Ames test |
| Skin Irritation | Not irritating |
Q & A
Basic: What synthetic methodologies are recommended for preparing Propanedioic acid, [(3,5-dimethoxyphenyl)methyl]-, diethyl ester, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves esterification of the corresponding malonic acid derivative with ethanol under acidic catalysis. A more advanced route may use Suzuki-Miyaura coupling to introduce the 3,5-dimethoxyphenylmethyl group to a malonate core . To optimize efficiency:
- Use anhydrous conditions to prevent hydrolysis of the ester groups.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
Basic: Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of the 3,5-dimethoxy aromatic protons (δ 6.4–6.6 ppm for meta-substituted protons) and ester carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (ESI-MS or GC-MS) : Validate molecular weight (e.g., [M+H] peak at m/z 338 for CHO) .
- Infrared Spectroscopy (IR) : Identify ester C=O stretches (~1740 cm) and methoxy C-O bonds (~1250 cm) .
Advanced: How do the 3,5-dimethoxy substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
The electron-donating methoxy groups enhance aromatic ring stability but may reduce electrophilicity at the ester carbonyl. This requires:
- Stronger nucleophiles (e.g., Grignard reagents) for substitution.
- DFT calculations to map electron density distribution and predict reactive sites .
- Comparative studies with non-methoxy analogs to isolate substituent effects .
Advanced: What experimental strategies can resolve contradictions in toxicological data for diethyl malonate derivatives?
Answer:
Contradictions often arise from variability in exposure routes (oral vs. dermal) or control group design . To address this:
- Follow EPA screening criteria (Table C.5 in ), ensuring studies report:
- Clear exposure durations.
- Negative controls (vehicle-only).
- Independent measurement of metabolites.
- Use in vitro assays (e.g., liver microsomes) to assess metabolic stability and cross-validate with in vivo data .
Advanced: How should researchers design stability studies for this compound under varying pH and temperature conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV and identify byproducts with LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–6 months to assess shelf life .
- Light Sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .
Advanced: What in vitro assays are suitable for evaluating this compound’s interaction with enzymes in aromatic metabolism pathways?
Answer:
- Enzyme Inhibition Assays : Test against phenylacetate-CoA ligase using spectrophotometric monitoring of CoA formation (absorbance at 412 nm) .
- DPPH Radical Scavenging : Assess antioxidant potential (EC values) if the compound mimics phenolic acid behavior .
- CYP450 Isozyme Profiling : Use human liver microsomes to identify metabolic pathways and potential drug interactions .
Methodological: How can researchers quantify this compound in biological matrices like serum or tissue homogenates?
Answer:
- Sample Preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and elute with methanol .
- Quantitative Analysis :
Data Analysis: How should researchers troubleshoot low synthetic yields of this compound?
Answer:
- Reaction Monitoring : Use in-situ FTIR to track esterification progress .
- Byproduct Identification : Characterize impurities via HRMS and adjust protecting groups (e.g., switch from ethyl to tert-butyl esters for steric protection) .
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu for coupling steps) to improve regioselectivity .
Advanced: What computational tools can predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use SwissADME or Molinspiration to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity and LD values .
Advanced: How can researchers validate the compound’s role in cellular signaling pathways?
Answer:
- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., NF-κB or MAPK pathways) .
- Western Blotting : Quantify phosphorylation levels of signaling proteins (e.g., ERK1/2) .
- Knockdown Studies : Use siRNA to silence target receptors and confirm mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
